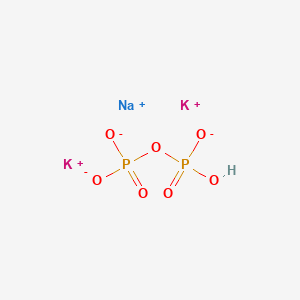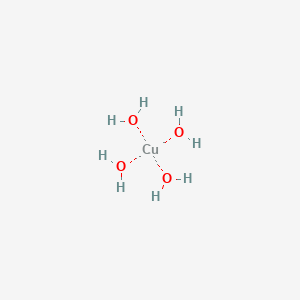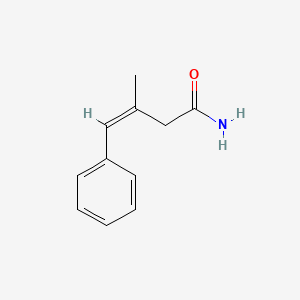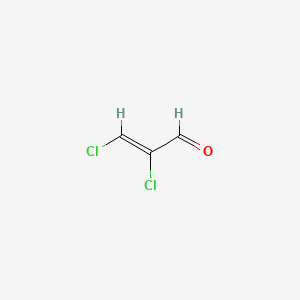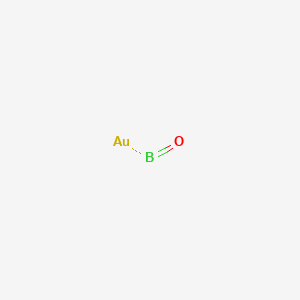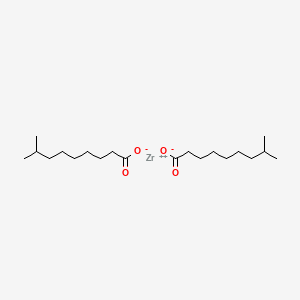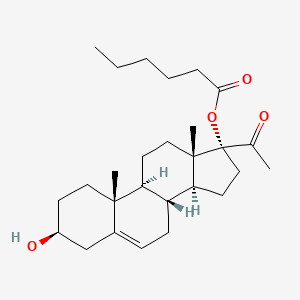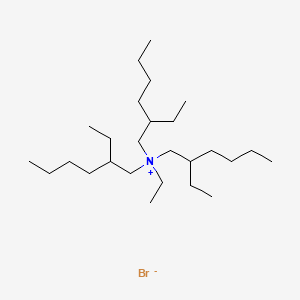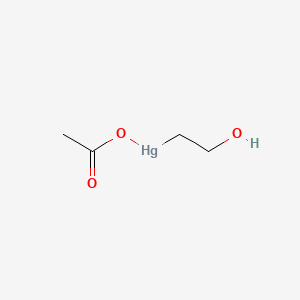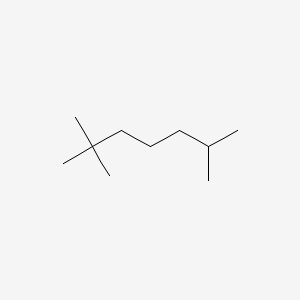
Sodium butan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to off-white powder that is highly reactive and used as a strong base in organic synthesis . This compound is particularly notable for its role in various chemical reactions, including deprotonation and nucleophilic substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium butan-2-olate can be synthesized through the reaction of 2-butanol with sodium metal. The reaction typically occurs under anhydrous conditions to prevent the formation of sodium hydroxide. The general reaction is as follows:
2C4H9OH+2Na→2C4H9ONa+H2
This reaction requires careful handling due to the reactivity of sodium metal and the potential release of hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety measures and equipment to handle the reactive nature of the materials involved. The process is optimized for yield and purity, often involving the use of inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Sodium butan-2-olate undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, deprotonating weak acids.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form ethers.
Elimination Reactions: It can induce elimination reactions to form alkenes.
Common Reagents and Conditions:
Deprotonation: Typically involves weak acids such as alcohols or phenols under anhydrous conditions.
Nucleophilic Substitution: Involves alkyl halides under aprotic solvent conditions.
Elimination Reactions: Often conducted at elevated temperatures to favor the formation of alkenes.
Major Products:
Ethers: Formed from nucleophilic substitution reactions.
Alkenes: Resulting from elimination reactions.
Aplicaciones Científicas De Investigación
Sodium butan-2-olate is widely used in scientific research due to its strong basicity and reactivity. Some of its applications include:
Organic Synthesis: Used as a base in various organic reactions, including the synthesis of complex molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Polymer Chemistry: Used in the polymerization processes to create specific polymer structures.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The primary mechanism of action for sodium butan-2-olate involves its role as a strong base. It deprotonates weak acids, generating alkoxide ions that can participate in further chemical reactions. The molecular targets include hydrogen atoms in weak acids, and the pathways involved often lead to the formation of new carbon-oxygen bonds or the elimination of hydrogen atoms .
Comparación Con Compuestos Similares
Sodium tert-butoxide (NaOC(CH3)3): Another strong base used in organic synthesis, known for its steric hindrance which affects its reactivity.
Sodium ethoxide (C2H5ONa): A less sterically hindered base compared to sodium butan-2-olate, used in similar reactions but with different reactivity profiles.
Uniqueness: this compound is unique due to its balance of reactivity and steric effects, making it suitable for specific reactions where other bases might be too reactive or not reactive enough .
Propiedades
Número CAS |
7726-51-4 |
|---|---|
Fórmula molecular |
C4H9NaO |
Peso molecular |
96.10 g/mol |
Nombre IUPAC |
sodium;butan-2-olate |
InChI |
InChI=1S/C4H9O.Na/c1-3-4(2)5;/h4H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
VSCLJRSWEGZJNY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



